n-Tert-butylnonanamide
Description
Structure
3D Structure
Properties
CAS No. |
92162-36-2 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-tert-butylnonanamide |
InChI |
InChI=1S/C13H27NO/c1-5-6-7-8-9-10-11-12(15)14-13(2,3)4/h5-11H2,1-4H3,(H,14,15) |
InChI Key |
OZOPWLAACOBNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butylnonanamide and Its Structural Analogues
Classical Amide Bond Formation Strategies Applied to n-Tert-butylnonanamide
Traditional methods for synthesizing amides like this compound typically involve a two-step process. rsc.org The first step is the "activation" of the carboxylic acid (nonanoic acid), converting its hydroxyl group into a better leaving group. This is followed by the reaction of the activated intermediate with the amine (tert-butylamine). fishersci.it
The most common strategy for activating a carboxylic acid is to convert it into an acyl chloride. fishersci.it This transformation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an amine. For the synthesis of this compound, this would involve the conversion of nonanoic acid to nonanoyl chloride. Several reagents can accomplish this activation:
Thionyl Chloride (SOCl₂) : Treating a carboxylic acid with thionyl chloride is a widely used laboratory method for preparing acyl chlorides. rsc.orgwikipedia.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify purification. One-pot procedures using SOCl₂ to activate the carboxylic acid before adding the amine have been developed, proving effective even for sterically hindered amines and offering a pathway for industrial-scale production. rsc.org
Oxalyl Chloride ((COCl)₂) : This reagent is often preferred for its milder reaction conditions compared to thionyl chloride, though it is more expensive. fishersci.itwikipedia.org The reaction can be catalyzed by dimethylformamide (DMF), which forms a Vilsmeier reagent as the active chlorinating species. wikipedia.org
Phosphorus Chlorides (PCl₃ and PCl₅) : Phosphorus trichloride (B1173362) (PCl₃) and phosphorus(V) chloride (PCl₅) are also effective for converting carboxylic acids to acyl chlorides. wikipedia.orglibretexts.org PCl₅ reacts in the cold to produce the acyl chloride and the byproducts phosphorus oxychloride (POCl₃) and hydrogen chloride. libretexts.org
The general principle behind these methods is the conversion of the carboxylic acid into a highly reactive acyl derivative that can readily undergo nucleophilic acyl substitution. rsc.org
Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Reagent | Formula | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride | SOCl₂ | Often refluxed in an aprotic solvent | SO₂, HCl | Byproducts are gaseous, facilitating removal. rsc.orgwikipedia.org |
| Oxalyl Chloride | (COCl)₂ | Aprotic solvents (DCM, THF), often with a DMF catalyst | CO, CO₂, HCl | Milder than SOCl₂, but more expensive. fishersci.itwikipedia.org |
| Phosphorus(V) Chloride | PCl₅ | Cold reaction with the carboxylic acid | POCl₃, HCl | Solid reagent; reaction produces steamy HCl fumes. libretexts.org |
| Phosphorus(III) Chloride | PCl₃ | Liquid reagent; reaction is less dramatic than with PCl₅ | H₃PO₃ | The acyl chloride is typically separated by fractional distillation. wikipedia.orglibretexts.org |
Amidation with Nonanoyl Derivatives and Tert-butylamine (B42293) Precursors
Once the activated nonanoyl derivative, typically nonanoyl chloride, is formed, it is reacted with tert-butylamine to yield this compound. This reaction is a classic example of nucleophilic acyl substitution. wikipedia.org Tert-butylamine, a primary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the nonanoyl chloride.
This amidation is frequently carried out under Schotten-Baumann conditions . fishersci.it This involves performing the reaction in the presence of a base, often an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent. fishersci.it The base serves two critical purposes: it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, and it can deprotonate the amine, increasing its nucleophilicity. fishersci.itwikipedia.org
The synthesis of N-tert-butyl amides from hindered amines like tert-butylamine can be challenging but is well-documented. nih.gov The general procedure involves dissolving the amine with a base and then adding the acyl chloride, followed by stirring for several hours at room temperature. fishersci.it The direct coupling of a carboxylic acid and an amine without an activating agent is generally unsuitable due to the competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. fishersci.it
Modern and Sustainable Synthetic Approaches
In response to the growing need for environmentally benign chemical processes, modern synthetic strategies have focused on developing catalytic methods that avoid the use of stoichiometric activating agents and minimize waste. labmanager.comresearchgate.net
Catalytic methods aim to form the amide bond directly from the carboxylic acid and amine, a process known as dehydrative amidation, which ideally produces only water as a byproduct. rsc.org This approach aligns with the principles of green chemistry by improving atom economy. rsc.orgacs.org
Several catalytic systems have been developed that could be applied to the synthesis of this compound:
Organoboron Catalysis : Boronic acids and their derivatives have emerged as effective catalysts for direct amidation. rsc.orgresearchgate.net These compounds are attractive due to their low toxicity, stability, and ability to form reversible covalent bonds that facilitate dehydration. rsc.org Boric acid itself has been shown to catalyze the transamidation of primary amides at elevated temperatures under solvent-free conditions. bath.ac.uk
Metal-Based Catalysis : Various metal catalysts have been explored for amide synthesis. Copper-catalyzed dehydrogenative coupling of amides with hydrocarbons has been reported, although this is a different pathway than direct amidation. nih.gov More relevantly, copper complexes have been used for the arylation of amides. organic-chemistry.org Other systems, such as those based on iridium, have been shown to be highly reactive for the N-monoalkylation of amides with alcohols. organic-chemistry.org Catalytic titanium tetrafluoride has also been noted to enhance the direct amidation of carboxylic acids in refluxing toluene. researchgate.net
These catalytic methods often require specific conditions, such as elevated temperatures to remove water, but represent a more elegant and sustainable alternative to classical routes. rsc.orgresearchgate.net
Table 2: Comparison of Synthetic Approaches for Amide Formation
| Method | Reactants | Reagents/Catalysts | Byproducts | Key Advantages | Key Disadvantages |
| Classical Acyl Chloride Route | Carboxylic Acid, Amine | SOCl₂, PCl₅, etc., Base (e.g., Pyridine) | Stoichiometric salts (e.g., Pyridinium hydrochloride), SO₂ | Well-established, high-yielding, reliable. rsc.orgfishersci.it | Poor atom economy, uses hazardous reagents, generates significant waste. acs.org |
| Catalytic Dehydrative Amidation | Carboxylic Acid, Amine | Boronic Acids, Metal Catalysts (e.g., Ti, B) | Water | High atom economy, green (water is the only byproduct), catalytic. rsc.org | May require high temperatures, catalyst development is ongoing. researchgate.netbath.ac.uk |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound provides a clear case study for the application of green chemistry principles. nih.gov The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. labmanager.com
Key principles applicable to this synthesis include:
Waste Prevention and Atom Economy : Classical acyl chloride routes have poor atom economy because the atoms from the chlorinating agent (e.g., SOCl₂) and the base are not incorporated into the final product but instead form waste byproducts. rsc.orgacs.org In contrast, catalytic dehydrative amidation has a theoretical atom economy of 100% (excluding the catalyst), as it combines nonanoic acid and tert-butylamine directly, producing only water. rsc.org
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused, carrying out a single reaction many times. nih.gov This is a core advantage of modern amidation techniques over classical methods. rsc.orgresearchgate.net
Safer Solvents and Auxiliaries : Many classical amidation reactions use hazardous chlorinated or nitrogen-containing solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or pyridine. fishersci.itlabmanager.com Green chemistry encourages their replacement with safer alternatives such as water, ethanol, or newer green solvents, or performing reactions under solvent-free conditions. labmanager.comnih.gov
By shifting from classical stoichiometric activation methods to modern catalytic ones, the synthesis of this compound can become significantly more sustainable and environmentally friendly.
Optimization of Reaction Conditions and Process Development for this compound Production
For any synthetic method to be viable on a larger scale, its reaction conditions must be optimized to maximize yield, minimize costs, and ensure safety and purity. For the production of this compound, this involves systematically studying various parameters.
A key development in process efficiency is the use of one-pot syntheses . For the classical route, this means activating the carboxylic acid with a reagent like thionyl chloride and then, without isolating the reactive nonanoyl chloride intermediate, adding the tert-butylamine to the same reaction vessel. rsc.org This approach saves time, reduces solvent usage, and minimizes material losses that occur during separation and purification steps. rsc.org
Systematic optimization can be achieved using methodologies like Response Surface Methodology (RSM) . This statistical approach allows for the efficient study of the interactive effects of multiple variables (e.g., temperature, catalyst loading, reagent concentration, reaction time) on the reaction yield. nih.gov By fitting the experimental data to a polynomial equation, the optimal conditions for production can be precisely determined, leading to improved yields with potentially reduced resource input. nih.gov
For catalytic syntheses of this compound, optimization would focus on:
Catalyst Loading : Finding the minimum amount of catalyst needed to achieve a high conversion rate within a reasonable time.
Temperature : Balancing the need for a sufficiently high reaction rate (and water removal in dehydrative methods) with energy costs and potential substrate/product degradation.
Solvent : Choosing a solvent that effectively dissolves reactants but does not interfere with the reaction and allows for easy product isolation. nih.gov
Stoichiometry : Determining the ideal ratio of nonanoic acid to tert-butylamine to maximize conversion of the limiting reagent.
Such optimization efforts are crucial for transitioning a laboratory procedure into a cost-effective and robust industrial process.
Solvent Effects and Temperature Regimes
The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and outcome of the amidation reaction to form this compound. Solvents not only dissolve reactants but can also participate in the reaction mechanism, stabilize intermediates, and influence the energy barrier of the reaction.
In the context of amide synthesis, polar aprotic solvents such as acetonitrile (B52724) are often favored. For instance, in the oxidative functionalization of C-H bonds adjacent to an amide nitrogen, a reaction relevant to potential derivatization of this compound, acetonitrile was found to be an effective solvent. organic-chemistry.org The reaction proceeded efficiently at room temperature, highlighting that harsh temperature conditions are not always necessary for amide functionalization. organic-chemistry.org
Temperature control is crucial for managing reaction kinetics and minimizing side reactions. While some amidation reactions may require elevated temperatures to overcome activation energy barriers, others, particularly those involving highly reactive reagents or catalysts, can be conducted at or below ambient temperature. For photochemical amination reactions, which could be a pathway to synthesize derivatives of this compound, reactions are often conducted at temperatures ranging from ambient to slightly elevated (e.g., 60 °C) to ensure the stability of photochemically generated radical intermediates. nih.gov
Table 1: Influence of Solvent and Temperature on Amide Functionalization Reactions
| Reaction Type | Solvent | Temperature | Observations |
| Oxidative C-H Functionalization | Acetonitrile | Room Temperature | Efficient formation of tert-butylperoxyamido acetals. organic-chemistry.org |
| Photochemical C(sp³)–H Amination | Not specified | 60 °C | Reaction proceeded, though without light, indicating a thermal component. nih.gov |
Catalyst Selection and Loading
Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thus enhancing reaction rates and selectivity. In the synthesis of amides and their derivatives, both metal-based and metal-free catalysts are employed.
For instance, in the context of C-H bond functionalization adjacent to an amide nitrogen, tetrabutylammonium (B224687) iodide (n-Bu4NI) has been utilized as a catalyst in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The catalyst loading is a critical parameter to optimize, as it directly impacts reaction efficiency and cost. In one study, optimal conditions for the peroxidation of C-H bonds adjacent to an amide nitrogen were achieved with specific equivalents of the catalyst and oxidant, leading to high yields. organic-chemistry.org
The concept of catalyst loading is also critical in heterogeneous catalysis, such as in ammonia (B1221849) synthesis where nickel-loaded lanthanum nitride has been shown to be highly effective. nih.gov While a different reaction, the principle of optimizing the amount of active catalyst on a support to maximize activity and stability is broadly applicable in catalysis. The synergy between the catalyst and its support can lead to enhanced performance that surpasses traditional catalysts. nih.gov
Table 2: Catalyst Systems for Amide Functionalization
| Catalyst | Co-catalyst/Reagent | Reaction Type | Key Finding |
| Tetrabutylammonium iodide (n-Bu4NI) | tert-Butyl hydroperoxide (TBHP) | Oxidative C-H Functionalization | Effective in generating tert-butylperoxyamido acetals. organic-chemistry.org |
| Nickel-loaded Lanthanum Nitride | - | Ammonia Synthesis (by analogy) | Demonstrates the importance of catalyst loading and support for high efficiency. nih.gov |
| Iron-based catalysts | - | C-N Bond Formation | Utilized in oxidative Csp³–H bond functionalization adjacent to nitrogen in amides. nih.gov |
| Copper-based catalysts | - | C-N Bond Formation | Employed in cross-dehydrogenative coupling reactions of amides. nih.gov |
Derivatization and Functionalization Strategies of this compound
Once this compound is synthesized, its chemical structure can be further modified to create a diverse range of analogues with potentially new properties. These modifications can be targeted at either the nonanamide (B72023) chain or the amide nitrogen.
Modifications at the Nonanamide Chain
The long aliphatic chain of the nonanamide moiety presents several opportunities for functionalization. One prominent strategy involves the selective activation of C-H bonds. Recent advances have enabled the functionalization of unactivated C(sp³)–H bonds, which are abundant in the nonanamide chain. researchgate.net
Strategies synergistic with photoredox and hydrogen atom transfer (HAT) catalysis have shown promise for the selective activation of inert aliphatic C-H bonds. researchgate.net While challenging, the generation of nitrogen-centered radicals from the amide N-H bond can direct the functionalization to remote C-H positions on the alkyl chain through a Hofmann-Löffler-Freytag-type reaction. researchgate.net This would allow for the introduction of various functional groups at specific sites along the nonanamide backbone.
Functionalization of the Amide Nitrogen
The amide nitrogen in this compound possesses a hydrogen atom that can be substituted, opening up avenues for N-functionalization. The direct amidation of esters with amines is a common method for forming the amide bond itself, and similar principles can be applied to further functionalize the amide nitrogen. researchgate.net
One approach involves the generation of a nitrogen-centered radical from the N-H bond, which can then participate in various coupling reactions. For example, intermolecular heteroarylation directed by the amide N-H bond has been reported, allowing for the introduction of heterocyclic moieties onto the amide nitrogen. researchgate.net Additionally, methods for the oxidative functionalization of C-H bonds adjacent to the amide nitrogen can lead to the formation of intermediates like tert-butylperoxyamido acetals, which can be further transformed into α-substituted amides. organic-chemistry.org This strategy effectively functionalizes the carbon atom directly attached to the amide nitrogen.
Photochemical methods also offer a pathway for N-functionalization. For instance, the photochemical regioselective C(sp³)–H amination of amides using N-haloimides can be used to introduce new amine-containing groups. nih.gov
Chemical Reactivity and Transformation Mechanisms of N Tert Butylnonanamide
Reaction Pathways Involving the Amide Linkage
The amide bond in n-Tert-butylnonanamide is the primary site for several key chemical transformations, including hydrolysis and reduction.
Hydrolytic Stability and Mechanism
Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, is a fundamental reaction. Generally, amides are relatively stable and require forcing conditions, such as heating in the presence of strong acids or bases, to undergo hydrolysis. cognitoedu.orgmasterorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of tert-butylamine (B42293) as the leaving group, followed by deprotonation of the carboxylic acid, yields nonanoic acid and a tert-butylammonium (B1230491) salt. masterorganicchemistry.com The bulky tert-butyl group can influence the rate of hydrolysis due to steric hindrance around the nitrogen atom.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. cognitoedu.orgresearchgate.net The expulsion of the tert-butylamide anion is the rate-determining step. Due to the high basicity of the departing amide anion, this step is generally slow. Subsequent protonation of the anion by the solvent yields tert-butylamine and a carboxylate salt. cognitoedu.orgresearchgate.net Studies on N-substituted aliphatic amides have shown that the hydrolysis can follow a kinetic equation involving both first and second-order terms with respect to the hydroxide ion concentration. jst.go.jp
The hydrolytic stability of this compound is significant, a characteristic feature of amides that makes them robust functional groups in many applications. scispace.com
Reduction Reactions and Product Profiles
The reduction of amides can lead to either amines or aldehydes, depending on the reducing agent and reaction conditions.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LAH) can reduce secondary amides to the corresponding secondary amines. harvard.edu In the case of this compound, reduction with LAH would be expected to yield N-tert-butylnonylamine. The reaction proceeds through a complex mechanism involving the coordination of the aluminum hydride to the carbonyl oxygen, followed by hydride transfer.
Partial Reduction to Aldehydes: The partial reduction of secondary amides to aldehydes is a more challenging transformation. However, certain modified hydride reagents can achieve this. For instance, lithium triethoxyaluminum hydride (LTEAH), formed from LAH and ethanol, can reduce tertiary amides to aldehydes. harvard.edu While less common for secondary amides, specific conditions and reagents might allow for the controlled reduction of this compound to nonanal.
Another approach for the cleavage of the amide bond is through reductive cleavage. For instance, N-substituted aromatic amides, when converted to tert-butyl acylcarbamates, can be reductively cleaved using mild reducing agents like sodium borohydride. scispace.comrsc.org This two-step process could potentially be adapted for this compound.
Transformations of the Alkyl (Nonanamide) Chain
The long alkyl chain of this compound provides a scaffold for various functionalization reactions, allowing for the modification of the molecule's properties.
Regioselective Functionalizations
The selective introduction of functional groups at specific positions along the unactivated C(sp³)–H bonds of the alkyl chain is a significant area of research.
Distal C–H Functionalization: Recent advances in catalysis have enabled the functionalization of remote C–H bonds. For example, palladium-catalyzed reactions using specific directing groups can achieve γ-C(sp³)–H alkynylation of alkyl amides. researchgate.net While the amide nitrogen in this compound can act as a directing group, the regioselectivity would depend on the catalyst and ligand system employed. Ligand-controlled orthogonal selectivity between proximal and distal positions of aliphatic amines has been demonstrated, suggesting that similar strategies could be applied to amides. chemrxiv.org
Radical-Mediated Functionalization: Radical-promoted functionalization offers another avenue for modifying the alkyl chain. chinesechemsoc.org These reactions often proceed via hydrogen atom transfer (HAT) from a C–H bond to a reactive radical species, generating a carbon-centered radical that can then be trapped by a suitable reagent.
Cleavage and Rearrangement Processes
The alkyl chain can also undergo cleavage or rearrangement under specific conditions.
C–C and C–N Bond Cleavage: Certain reaction conditions can lead to the cleavage of bonds within the molecule. For instance, a nitrogenation approach has been described to convert amides into nitriles via both C–C and C–N bond cleavage, using sodium nitrite (B80452) as the nitrogen source. chinesechemsoc.org This transformation results in a nitrile with one less carbon atom than the starting amide.
Reaction Mechanisms of this compound in Specific Chemical Environments
The reactivity of this compound can be influenced by the surrounding chemical environment, particularly by the presence of catalysts or specific reagents.
Catalytic Environments: The use of catalysts can significantly alter the reaction pathways and enable transformations that are otherwise difficult to achieve. wikipedia.org For example, scandium triflate has been shown to be an efficient catalyst for the removal of the N-tert-butyl group from amides, yielding the corresponding primary amide. researchgate.net N-heterocyclic carbene (NHC)-copper(I) complexes are versatile catalysts for a variety of organic transformations and could potentially be employed in reactions involving this compound. beilstein-journals.org
Role of Additives: Additives can also play a crucial role in directing the outcome of a reaction. For instance, tert-butylamine has been used as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox reactions for C–O and C–N bond formation. chemrxiv.org
Below is a summary of potential reactions and their products for this compound based on analogous systems:
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄), heat | Nonanoic acid, tert-Butylammonium salt |
| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), heat | Sodium nonanoate, tert-Butylamine |
| Reduction to Amine | Lithium aluminum hydride (LAH) | N-tert-butylnonylamine |
| Reductive Cleavage | 1. Boc₂O; 2. NaBH₄ | N-tert-butoxycarbonyl-nonanamide, Nonanol |
| γ-C–H Alkynylation | Pd(II) catalyst, directing group, alkyne source | γ-Alkynyl-n-Tert-butylnonanamide |
| N-de-tert-butylation | Scandium triflate, heat | Nonanamide (B72023) |
Radical-Mediated Transformations
The reactivity of amides in radical reactions often involves the generation of radicals at positions alpha to the carbonyl group, on the nitrogen atom, or through the cleavage of the C-N bond. In the context of this compound, its structure offers several potential sites for radical-mediated transformations.
Recent advancements have highlighted the use of radical-based approaches for the deaminative functionalization of amines, where the C–N bond is cleaved homolytically to produce carbon-centered radicals. rsc.org These methods provide a complementary approach to traditional ionic pathways. rsc.org For a molecule like this compound, such a process would involve the cleavage of the bond between the carbonyl carbon and the nitrogen atom, or the nitrogen and the tert-butyl group.
Another significant area of radical chemistry involving amides is the functionalization of C-H bonds. Nitrogen-centered radicals can be generated from amides and can participate in intramolecular hydrogen atom transfer (HAT) processes. researchgate.net For this compound, a nitrogen-centered radical could potentially abstract a hydrogen atom from the nonanoyl chain or the tert-butyl group, leading to subsequent functionalization at that site. The 1,5-HAT pathway is particularly common and thermodynamically favorable, which could lead to selective functionalization of the δ-carbon on the nonanoyl chain. researchgate.net
Copper-catalyzed reactions have been developed for the difunctionalization of alkenes using N-fluoroamides, which proceed through the formation of nitrogen-centered radicals and subsequent 1,5-hydrogen translocation. mdpi.com While not directly involving this compound, these studies demonstrate the capability of the amide functional group to direct radical-mediated C-H functionalization. The general mechanism involves the formation of a nitrogen radical, which then abstracts a hydrogen from an alkyl group attached to the amide, generating a carbon-centered radical that can participate in further reactions. mdpi.com
Table 1: Potential Radical-Mediated Reactions of this compound
| Reaction Type | Description | Potential Outcome for this compound |
|---|---|---|
| Deaminative Functionalization | Homolytic cleavage of the C(acyl)-N or N-C(tert-butyl) bond to form carbon-centered radicals. | Generation of a nonanoyl radical or a tert-butyl radical, which can be trapped by other reagents. |
| Hydrogen Atom Transfer (HAT) | Intramolecular abstraction of a C-H bond by a nitrogen-centered radical. | Functionalization of the nonanoyl backbone, likely at the δ-position via a 1,5-HAT. |
Acid- and Base-Catalyzed Reactions
The amide bond in this compound, like in other amides, is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally the least reactive of the carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an amide is a catalytic process that typically involves the following steps. youtube.comacs.org
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic. youtube.comacs.org The nitrogen atom's lone pair is involved in resonance and is therefore not basic. youtube.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. acs.org
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the amino group into a better leaving group (an ammonium (B1175870) ion). youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a neutral molecule or its protonated form.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water or the released amine to yield the final carboxylic acid product and an ammonium ion. youtube.com
This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com
Base-Catalyzed (or Base-Promoted) Hydrolysis
In the presence of a strong base like hydroxide (OH⁻), amide hydrolysis is also possible, though it often requires heating. chemistrysteps.com This reaction is considered base-promoted rather than base-catalyzed because the hydroxide is consumed in the reaction and is not regenerated. libretexts.org
Nucleophilic Attack of Hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the amide. chemistrysteps.comlibretexts.org This is the rate-determining step.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org
Elimination of the Leaving Group: The intermediate collapses, and the amide ion (⁻NHR) is expelled as the leaving group. This step is generally unfavorable because the amide ion is a very poor leaving group (the pKa of amines is ~38). chemistrysteps.com
For this compound, the bulky tert-butyl group may introduce steric hindrance, potentially slowing the rate of both acid- and base-catalyzed hydrolysis compared to less hindered amides.
Role of this compound and its Analogues in Organocatalysis
While this compound itself is not a commonly cited organocatalyst, its structural motifs—the amide group and a bulky alkyl substituent—are features present in many effective organocatalysts. Amide-containing molecules, particularly chiral amides and their derivatives like amino amides, ureas, and squaramides, have emerged as powerful tools in asymmetric catalysis. mdpi.comnih.gov These catalysts are often valued for their stability, low cost, and the ability to fine-tune their steric and electronic properties. mdpi.com
Mechanisms of Amide-Catalyzed Reactions
Amide-based organocatalysts typically operate through non-covalent interactions, most commonly hydrogen bonding. The amide N-H group is an excellent hydrogen-bond donor, while the carbonyl oxygen is a hydrogen-bond acceptor. This dual functionality allows the catalyst to activate substrates and control their orientation in the transition state.
There are several general mechanisms through which amide-containing catalysts function:
Electrophile Activation: The amide N-H can form a hydrogen bond with an electrophile (e.g., a carbonyl group or an imine), withdrawing electron density and making it more susceptible to nucleophilic attack.
Nucleophile Activation/Orientation: The catalyst can simultaneously interact with the nucleophile, often orienting it for a specific trajectory of attack.
Anion Binding: In some reactions, the amide group, often as part of a thiourea (B124793) or urea (B33335) motif, can bind and stabilize an anionic intermediate or a leaving group, facilitating the reaction. nih.gov
Bifunctional Catalysis: Many amide-based catalysts are bifunctional, meaning they have both a Brønsted acid site (the N-H group) and a Brønsted base site (e.g., a tertiary amine in an amino amide). mdpi.com This allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized and stereoselective transition states. For example, in an aldol (B89426) reaction catalyzed by a primary α-amino amide, the amine can form an enamine with a ketone (the nucleophile), while the amide N-H activates the aldehyde (the electrophile) via hydrogen bonding. mdpi.com
The steric bulk provided by substituents on the amide, such as the tert-butyl group in this compound, plays a crucial role in creating a specific chiral pocket around the active site, which is essential for achieving high levels of stereocontrol. mdpi.com
Chiral Induction and Enantioselective Processes
Chiral amides are central to many enantioselective transformations. mdpi.com The development of asymmetric catalysis relies heavily on catalysts that can create a well-defined three-dimensional environment to differentiate between the two enantiotopic faces of a prochiral substrate.
The principles of chiral induction using amide-based catalysts include:
Scaffold Rigidity and Conformational Control: Effective chiral catalysts often have a rigid or conformationally restricted backbone. In some amide catalysts, issues can arise from the presence of slowly interconverting (E)- and (Z)-amide rotamers, which can lead to competing reaction pathways and lower enantioselectivity. nih.gov Catalyst design often focuses on modifications that favor a single rotamer to improve efficiency and selectivity. nih.gov
Creation of a Chiral Pocket: The substituents on the chiral amide catalyst form a "chiral pocket" that sterically blocks one pathway of approach for the reactants, allowing the reaction to proceed preferentially via another, lower-energy pathway. Bulky groups are often essential for creating this effective steric shield. mdpi.com
Cooperative Activation: As seen in bifunctional catalysis, the simultaneous activation of both reacting partners by different parts of the catalyst leads to a highly ordered transition state, which is key for high enantioselectivity. mdpi.com
Recent breakthroughs in the field include the first examples of asymmetric transition-metal-catalyzed reactions involving the cleavage of an amide C-N bond, demonstrating new ways to access enantioenriched molecules from simple amide precursors. rsc.org These processes often rely on the design of new chiral N-heterocyclic carbene (NHC) ligands that can effectively control the stereochemistry of the reaction. rsc.org Furthermore, the catalytic asymmetric hydrogenation of unsaturated amides using iridium N,P-complexes has proven to be a powerful method for producing α-chiral amides with high enantioselectivity. researchgate.net
Table 2: Examples of Chiral Amide Analogues in Enantioselective Catalysis
| Catalyst Type | Reaction | Role of Amide/Analogue | Reference |
|---|---|---|---|
| Primary α-Amino Amides | Asymmetric Aldol Reaction | Bifunctional catalysis: enamine formation and H-bonding activation. | mdpi.com |
| Aryl Pyrrolidinoamido Thioureas | Anion-Abstraction Catalysis | Anion binding via hydrogen bonds from N-H groups. | nih.gov |
| Cinchona Alkaloid Amides | Enantioselective Allylation | Formation of a chiral environment to control the approach of the nucleophile. | researchgate.net |
| N,N'-Dioxide Amides | Asymmetric Strecker Reaction | Coordination to a metal or Lewis acid, creating a chiral Lewis acid catalyst. | chinesechemsoc.org |
Advanced Spectroscopic and Crystallographic Investigations of N Tert Butylnonanamide
High-Resolution Spectroscopic Analysis for Mechanistic and Structural Insights
High-resolution spectroscopic techniques are instrumental in elucidating the molecular structure, conformation, and dynamics of amide compounds. For n-tert-butylnonanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would provide a complete picture of its behavior.
NMR spectroscopy is a powerful tool for studying the conformational isomers (rotamers) that arise from rotation around single bonds. In this compound, the key rotations are around the C-N amide bond and the various C-C bonds within the nonyl chain.
The presence of the bulky tert-butyl group significantly influences the rotational dynamics around the C-N bond. Due to steric hindrance, the rotation is expected to be slow on the NMR timescale at room temperature, leading to distinct signals for different conformations. The partial double bond character of the C-N amide bond further restricts this rotation.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum of this compound would exhibit characteristic signals for the tert-butyl group, the long alkyl chain, and the amide proton. The chemical shifts are influenced by the electronic environment and the spatial arrangement of the atoms.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -C(CH₃)₃ | ~1.3 | Singlet | - | The nine equivalent protons of the tert-butyl group would appear as a sharp singlet. |
| -NH- | ~5.5 - 7.5 | Broad Singlet | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Broadening is common due to quadrupolar relaxation of the adjacent nitrogen and exchange processes. |
| α-CH₂ | ~2.1 | Triplet | ~7 | These protons are adjacent to the carbonyl group and are thus deshielded. |
| β-CH₂ | ~1.6 | Multiplet | ~7 | |
| -(CH₂)₅- | ~1.2 - 1.4 | Multiplet | - | The signals for these methylene (B1212753) groups in the middle of the chain would overlap, forming a broad multiplet. |
| Terminal CH₃ | ~0.9 | Triplet | ~7 | The terminal methyl group of the nonyl chain. |
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum would provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | ~173 | The carbonyl carbon is highly deshielded. |
| -C(CH₃)₃ | ~51 | The quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | ~29 | The methyl carbons of the tert-butyl group. |
| α-CH₂ | ~38 | |
| β-CH₂ | ~26 | |
| -(CH₂)₅- | ~29 - 32 | Overlapping signals for the central methylene carbons. |
| Terminal CH₃ | ~14 | |
| -CH₂-CH₃ | ~23 | The methylene carbon adjacent to the terminal methyl group. |
Conformational analysis of similar long-chain molecules and molecules with bulky substituents, such as n-butane, reveals that the lowest energy conformations are those that minimize steric interactions wikipedia.orgunacademy.comslideshare.netyoutube.comyoutube.com. For this compound, this would favor a trans arrangement across the C-N amide bond and an extended, staggered conformation for the nonyl chain.
Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and are particularly useful for studying hydrogen bonding in amides acs.orgresearchgate.net. Secondary amides like this compound can form intermolecular hydrogen bonds, where the N-H group of one molecule acts as a hydrogen bond donor and the carbonyl C=O group of another acts as an acceptor.
These hydrogen bonds create linear chains or cyclic dimers, significantly influencing the vibrational frequencies of the N-H and C=O groups arxiv.orgjscholarpublishers.com. In the solid state, this compound is expected to exhibit strong hydrogen bonding, leading to characteristic shifts in its vibrational spectra compared to the gas phase or dilute solutions in non-polar solvents.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Frequency (cm⁻¹) (Hydrogen Bonded) | Expected Frequency (cm⁻¹) (Free) | Notes |
| N-H Stretch (Amide A) | ~3300 | ~3450 | The N-H stretching frequency is significantly lowered upon hydrogen bonding researchgate.net. |
| C=O Stretch (Amide I) | ~1640 | ~1680 | The C=O stretching frequency also shifts to lower wavenumbers in the presence of hydrogen bonds acs.org. |
| N-H Bend (Amide II) | ~1550 | ~1510 | This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations and shifts to higher wavenumbers upon hydrogen bonding. |
| C-H Stretches | ~2850 - 2960 | ~2850 - 2960 | These bands arise from the symmetric and asymmetric stretching of the CH₂, and CH₃ groups in the alkyl chain and tert-butyl group. |
The study of similar systems, such as N-acetylglycine-N-methylamide (NAGMA), has shown that hydrogen bonding plays a crucial role in the selective enhancement of certain amide signals in Raman spectra sns.it.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns.
The primary fragmentation pathway for N-substituted amides often involves α-cleavage relative to the carbonyl group and cleavage of the amide bond clockss.orgrsc.org. The fragmentation of this compound would be expected to produce several key ions.
Expected Fragmentation Pattern (Electron Ionization):
| m/z | Proposed Fragment | Notes |
| 199 | [M]⁺ | Molecular ion peak. |
| 184 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 142 | [C₉H₁₈NO]⁺ | α-cleavage, loss of a tert-butyl radical. |
| 100 | [C₅H₁₂N]⁺ | Cleavage of the amide bond with charge retention on the nitrogen-containing fragment. |
| 86 | [C₅H₁₂N]⁺ | Rearrangement and cleavage, a common fragment for tert-butyl amides. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, likely a very abundant peak. |
Studies on the mass spectrometry of N-substituted amides have shown that the nature of the substituent on the nitrogen atom significantly influences the fragmentation pathways clockss.orgchinesechemsoc.org. The stability of the tert-butyl cation would make its formation a favorable process.
Crystallographic Analysis of this compound and its Cocrystals
Crystallographic studies provide definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice. Based on studies of other long-chain amides and molecules with tert-butyl groups, several structural features can be predicted nih.govnih.govelsevierpure.comrcsb.orgresearchgate.net.
Predicted Crystallographic Data:
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for centrosymmetric packing of hydrogen-bonded chains) |
| Hydrogen Bonding Motif | C(4) chain (notation for a linear chain of hydrogen-bonded molecules) |
| N-H···O distance | ~2.9 Å |
| N-H···O angle | ~170° |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in long-chain organic molecules, including amides acs.orgresearchgate.netmdpi.com. The different polymorphs can have distinct physical properties, such as melting point, solubility, and stability.
For this compound, polymorphism could arise from different arrangements of the hydrogen-bonded chains and different packing modes of the nonyl chains and tert-butyl groups. For instance, the nonyl chains could adopt different conformations (e.g., all-trans vs. gauche conformations) or pack in different arrangements (e.g., parallel vs. herringbone).
The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, would be critical in determining which polymorph is obtained. The study of polymorphism in related systems, such as thiacalix clockss.orgarenes with long-chain amide substituents, has shown that a variety of polymorphic forms can be accessed through different crystallization techniques acs.orgcore.ac.uk. Similarly, studies on glycolipids have demonstrated the complexity and diversity of self-assembled structures driven by hydrogen bonding and hydrophobic interactions chinesechemsoc.org.
Crystal Engineering and Supramolecular Interactions
The solid-state packing of this compound is primarily directed by a combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals interactions. These forces work in concert to build a stable, three-dimensional crystalline lattice. The dominant supramolecular synthon, a recurring and reliable pattern of intermolecular interactions, is the one-dimensional chain formed by hydrogen bonds between the amide groups of adjacent molecules. tandfonline.comtandfonline.com
Hydrogen Bonding Network:
Secondary amides, such as this compound, are characterized by the presence of a single N-H proton donor and a carbonyl C=O proton acceptor. This arrangement facilitates the formation of robust intermolecular N-H···O=C hydrogen bonds. libretexts.org In the vast majority of secondary amide crystal structures, these interactions lead to the assembly of infinite chains or tapes. acs.org The molecules within this chain are typically arranged in a head-to-tail fashion, creating a continuous, strongly bonded molecular column. The reliability of this amide···amide hydrogen-bonded chain makes it a powerful and predictable tool in crystal engineering. acs.org
Table 1: Illustrative Hydrogen Bond Geometry for Secondary Amides
| Parameter | Typical Range |
| N-H Bond Length (Å) | ~0.85 - 0.88 |
| H···O Distance (Å) | ~1.8 - 2.2 |
| N···O Distance (Å) | ~2.8 - 3.1 |
| N-H···O Angle (°) | ~160 - 180 |
| Disclaimer: This table presents typical data for secondary amides to illustrate the concept and does not represent experimental data for this compound. |
Influence of Steric and Hydrophobic Groups:
The two substituents on the amide core, the tert-butyl group and the nonyl chain, play a critical role in modulating the final crystal packing.
The Tert-Butyl Group: The sterically demanding tert-butyl group significantly influences the local arrangement of the hydrogen-bonded chains. rsc.orgpsu.edu Its bulkiness can prevent the formation of the more common sheet-like structures often seen in primary amides, where N-H···O bonds can form in multiple directions. rsc.org Instead, the tert-butyl groups are expected to be positioned on the exterior of the hydrogen-bonded chains, influencing how these chains pack next to one another. This steric hindrance can lead to less dense packing arrangements compared to amides with smaller N-substituents. fieldofscience.com
The Nonyl Chain: The long, flexible nonyl chain introduces significant van der Waals interactions. pnas.org Once the primary hydrogen-bonded chains are formed, these non-polar alkyl chains will pack together to maximize these stabilizing, albeit weaker, hydrophobic interactions. nih.gov This often results in a layered or interdigitated arrangement of the alkyl chains in the regions between the primary amide chains. The final crystal structure will therefore be a balance between optimizing the strong, directional N-H···O hydrogen bonds and maximizing the weaker, non-directional van der Waals forces of the long alkyl tails. rsc.org
The combination of a strong, directional hydrogen-bonding unit with bulky and long-chain hydrophobic groups suggests that this compound may exhibit polymorphism—the ability to crystallize in more than one distinct crystal structure—as subtle changes in crystallization conditions could favor different packing arrangements of the alkyl chains or slight variations in the hydrogen-bonding network. researchgate.net
Table 2: Summary of Intermolecular Interactions in this compound Crystal Packing
| Interaction Type | Participating Groups | Role in Crystal Structure |
| Hydrogen Bonding | Amide N-H and Amide C=O | Forms primary 1D chains (supramolecular synthons). acs.org |
| Van der Waals Forces | Nonyl chains and Tert-butyl groups | Stabilizes the packing of the hydrogen-bonded chains. nih.gov |
Theoretical and Computational Chemistry Studies on N Tert Butylnonanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic properties and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that can determine the electronic structure of n-Tert-butylnonanamide. A typical study would involve:
Geometry Optimization: Finding the lowest energy, most stable three-dimensional structure of the molecule.
Molecular Orbital (MO) Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and electronic transitions.
Charge Distribution: Mapping the electron density to determine how charge is distributed across the atoms of the molecule. This involves calculating partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld analysis) to identify electrophilic and nucleophilic sites. For this compound, this would reveal the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen and nitrogen atoms.
A hypothetical data table for molecular orbital energies might look like this:
| Molecular Orbital | Energy (eV) |
| HOMO-1 | - |
| HOMO | - |
| LUMO | - |
| LUMO+1 | - |
| HOMO-LUMO Gap | - |
| Data is hypothetical as no specific studies are available. |
Ab initio methods, which are based on first principles without empirical parameters, could be used to study the chemical reactions of this compound, such as hydrolysis of the amide bond. These calculations can:
Map Reaction Pathways: Identify the step-by-step mechanism of a reaction.
Locate Transition States: Determine the structure and energy of the highest energy point along the reaction coordinate, known as the transition state.
Calculate Activation Energy: The energy difference between the reactants and the transition state, known as the reaction energy barrier, determines the reaction rate. Highly accurate methods like Coupled Cluster (CC) or Møller-Plesset perturbation theory (MP2, MP3) would be employed for reliable energy calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of this compound.
The conformation of this compound, particularly the rotation around its various single bonds, would be influenced by its environment. MD simulations can explore:
Conformational Isomers: Identify the different stable shapes (conformers) the molecule can adopt.
Solvent Influence: Simulate the molecule in different solvents (e.g., water, hexane) to see how interactions with solvent molecules affect its preferred conformation. The polar amide group and the nonpolar alkyl chains would interact differently with polar and nonpolar solvents, altering the conformational landscape.
MD simulations can also model how multiple this compound molecules interact with each other.
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of intermolecular hydrogen bonds.
Van der Waals Interactions: The long nonanamide (B72023) chain and the bulky tert-butyl group would lead to significant van der Waals forces.
Aggregation: Simulations could predict whether the molecules tend to self-assemble or aggregate in different solvents, driven by a combination of hydrogen bonding and hydrophobic interactions. The bulky tert-butyl group would likely play a significant role in the geometry of any aggregates.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental measurements for validation.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For example, the characteristic C=O and N-H stretching frequencies of the amide group could be calculated.
NMR Spectroscopy: It is possible to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These predicted values are highly sensitive to the molecule's conformation and electronic environment and would be invaluable for interpreting experimental NMR data.
A hypothetical table comparing experimental and computed data might be:
| Parameter | Experimental Value | Computed Value |
| IR C=O Stretch (cm⁻¹) | - | - |
| IR N-H Stretch (cm⁻¹) | - | - |
| ¹H NMR (δ, ppm) - N-H | - | - |
| ¹³C NMR (δ, ppm) - C=O | - | - |
| Data is hypothetical as no specific studies are available. |
No Specific Research Found on Machine Learning Approaches for this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies employing machine learning to predict the reactivity and properties of this compound have been identified.
While the field of computational chemistry has increasingly adopted machine learning and artificial intelligence to forecast the behavior of chemical compounds, it appears that this compound has not been a specific subject of such research. General methodologies using machine learning for property and reactivity prediction are well-established for various organic molecules, but dedicated studies or data sets including this compound are not publicly available.
Therefore, it is not possible to provide detailed research findings or data tables as requested in the outline for "5.4. Machine Learning Approaches in Predicting this compound Reactivity and Properties." The creation of such content would be hypothetical and would not adhere to the requirement for scientifically accurate and sourced information.
The search results did identify a complex molecule, '2-((2S,5R)-2-(4-nitrobenzyl)-5-(mercaptomethyl)-3,6-dioxopiperazin-1-yl)-N-tert-butylnonanamide', which contains the this compound structure. ontosight.ai However, the scientific interest in this larger molecule is focused on its piperazine (B1678402) ring for potential medicinal chemistry applications, which falls outside the strict "non-therapeutic" scope of the requested article. ontosight.ai
Without specific data on the synthesis pathways where this compound acts as a precursor, or experimental findings on its interactions in polymer matrices, its surfactant properties, or its ability to form nanostructures, it is not possible to generate the thorough, informative, and scientifically accurate content required for the specified outline. An article generated without this specific information would be speculative and would not meet the quality and accuracy standards requested.
Therefore, the requested article cannot be generated.
Applications and Technological Relevance of N Tert Butylnonanamide Non Therapeutic
Catalytic Applications Beyond Organocatalysis
Ligand in Metal-Catalyzed Reactions
There is currently no scientific literature that documents the use of n-tert-butylnonanamide as a ligand in metal-catalyzed reactions. The design of ligands is a crucial aspect of catalysis, with specific structural and electronic properties being paramount for effective catalytic activity. Typically, ligands possess specific donor atoms and steric profiles to coordinate with a metal center and facilitate a catalytic cycle. While amides, in general, can act as ligands, the specific combination of the nonanoyl group and the tert-butyl group in this compound has not been reported in the context of forming catalytically active metal complexes.
Structure Property Relationships in N Tert Butylnonanamide Analogues Non Physical/non Safety Focus
Systematic Variation of the Alkyl Chain and its Impact on Reactivity Profiles
The reactivity of n-Tert-butylnonanamide analogues can be modulated by systematic variation of the C9 alkyl chain (nonanoyl group). While the core amide functionality remains the primary site of chemical reactions, the nature of the alkyl chain can influence the rate and outcome of these transformations through steric and electronic effects.
Longer or more branched alkyl chains can sterically hinder the approach of reagents to the carbonyl carbon, potentially slowing down reactions such as hydrolysis. Studies on n-alkanes have shown that longer carbon chains generally lead to increased reactivity in low-temperature oxidation processes. mdpi.com This is attributed to a greater number of secondary C-H bonds that are more susceptible to abstraction, leading to a higher concentration of reactive radical intermediates. mdpi.com While this compound itself is not an n-alkane, the principles of increased reactivity with longer chains can be extrapolated to the oxidation of its alkyl portion.
The reaction pathway for the low-temperature oxidation of n-alkanes often involves the formation of peroxy and hydroperoxyalkyl radicals. mdpi.com With an increase in the carbon chain length, the contribution of certain radical decomposition pathways that generate reactive species like OH radicals also increases. mdpi.com This suggests that this compound analogues with longer alkyl chains may exhibit enhanced susceptibility to oxidative degradation under specific conditions.
Table 1: Predicted Impact of Alkyl Chain Variation on Reactivity
| Alkyl Chain Modification | Predicted Impact on Reactivity | Rationale |
| Increased Chain Length | Increased susceptibility to oxidation | More secondary C-H bonds available for radical abstraction. mdpi.com |
| Introduction of Branching | Decreased rate of nucleophilic acyl substitution | Increased steric hindrance around the carbonyl group. |
| Introduction of Unsaturation | Increased reactivity towards electrophilic addition | Presence of a reactive pi-bond. |
Influence of N-Substituent Modifications on Electronic and Steric Properties
The N-substituent plays a crucial role in determining the electronic and steric properties of the amide bond. In this compound, the bulky tert-butyl group imposes significant steric hindrance around the nitrogen atom. This steric bulk can influence the planarity of the amide bond, which is critical for resonance stabilization. nih.govnih.gov
Amide resonance involves the delocalization of the nitrogen lone pair into the carbonyl pi-system, resulting in a partial double bond character for the C-N bond. chemistrysteps.com This resonance stabilization is a key factor in the relative inertness of amides compared to other carbonyl compounds. chemistrysteps.comauburn.edu When the amide group is distorted from its planar conformation, this conjugation is disrupted, leading to enhanced reactivity towards nucleophiles. nih.gov
Modifying the N-substituent from a bulky tert-butyl group to a smaller alkyl group would reduce steric strain and likely favor a more planar amide geometry, thus enhancing resonance stabilization and decreasing reactivity. Conversely, introducing even bulkier substituents could lead to a more twisted amide bond, thereby increasing its susceptibility to cleavage. nsf.gov
Electronically, the nature of the N-substituent also has a significant impact. Electron-donating groups on the nitrogen atom increase the electron density of the nitrogen lone pair, which can enhance its donation into the carbonyl group and strengthen the resonance effect. nih.gov Conversely, electron-withdrawing groups decrease the electron density on nitrogen, weakening the resonance and making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. auburn.eduresearchgate.net
Table 2: Influence of N-Substituent Modification on Amide Properties
| N-Substituent Modification | Impact on Electronic Properties | Impact on Steric Properties | Predicted Effect on Reactivity |
| Replacement with smaller alkyl group (e.g., methyl) | Minor change in electron donation | Decreased steric hindrance | Decreased reactivity due to enhanced planarity and resonance. nih.gov |
| Replacement with aryl group | Electron-withdrawing (depending on substitution) | Increased steric hindrance | Increased reactivity due to weakened resonance. researchgate.net |
| Introduction of electron-donating groups on an N-aryl substituent | Increased electron density on nitrogen | Variable | Decreased reactivity due to enhanced resonance. nih.gov |
| Introduction of electron-withdrawing groups on an N-aryl substituent | Decreased electron density on nitrogen | Variable | Increased reactivity due to diminished resonance. nih.gov |
Correlation between Molecular Architecture and Advanced Spectroscopic Signatures
The molecular architecture of this compound analogues has a direct and predictable impact on their spectroscopic signatures, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum of a secondary amide like this compound is characterized by several key absorption bands. spectroscopyonline.com The N-H stretch typically appears in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The C=O stretch, or Amide I band, is found between 1680 and 1630 cm⁻¹. spectroscopyonline.com The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, occurs in the 1570-1515 cm⁻¹ region. spectroscopyonline.com
Systematic changes to the molecular structure will shift the positions of these bands. For instance, increasing the steric bulk on the N-substituent can lead to a distortion of the amide bond from planarity. This disruption of resonance would increase the double bond character of the C=O group and decrease the double bond character of the C-N bond. nsf.gov Consequently, the Amide I band would be expected to shift to a higher frequency (wavenumber), and the C-N stretching contribution to the Amide II band would also be affected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shift of the N-H proton of a secondary amide is typically found in the range of 7.5-8.5 ppm. libretexts.org The protons on the carbon alpha to the carbonyl group resonate around 2.0-3.0 ppm. libretexts.org The tert-butyl group gives a characteristic singlet further upfield.
Rotation about the C-N amide bond is restricted due to its partial double bond character. libretexts.org For some N,N-disubstituted amides, this can lead to the observation of distinct signals for substituents on the nitrogen that would otherwise be chemically equivalent. libretexts.org While this compound is a secondary amide, significant steric hindrance from a modified N-substituent could potentially lead to the observation of different conformers at low temperatures.
Changes in the electronic environment will also affect chemical shifts. Electron-withdrawing groups on the N-substituent would deshield the N-H proton, causing its signal to shift downfield. Conversely, electron-donating groups would lead to an upfield shift.
Table 3: Predicted Spectroscopic Shifts in this compound Analogues
| Structural Modification | Spectroscopic Technique | Predicted Signature Change | Rationale |
| Increased steric bulk on N-substituent | IR Spectroscopy | Shift of Amide I band to higher frequency | Disruption of amide resonance, increasing C=O double bond character. nsf.gov |
| Introduction of electron-withdrawing N-substituent | ¹H NMR Spectroscopy | Downfield shift of N-H proton signal | Deshielding of the proton due to reduced electron density on nitrogen. |
| Introduction of electron-donating N-substituent | ¹H NMR Spectroscopy | Upfield shift of N-H proton signal | Shielding of the proton due to increased electron density on nitrogen. |
| Lengthening of the alkyl chain | ¹³C NMR Spectroscopy | Minimal change in carbonyl carbon chemical shift | The electronic effect of the alkyl chain on the carbonyl group is minimal beyond a few carbons. |
Design Principles for Modulating Chemical Behavior through Structural Engineering
The insights gained from studying the structure-property relationships of this compound analogues can be applied to design molecules with tailored chemical behavior. The key is to strategically modify the molecular architecture to achieve a desired balance of steric and electronic properties.
To enhance the reactivity of the amide bond, one could employ several design principles:
Introduce Steric Strain: By incorporating bulky N-substituents, the amide bond can be forced out of planarity, which disrupts resonance and increases the susceptibility of the carbonyl carbon to nucleophilic attack. nih.govnsf.gov This principle is utilized in so-called "twisted amides" to achieve reactions that are otherwise difficult with planar amides. nih.gov
Incorporate Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the nitrogen atom reduces the extent of resonance stabilization by decreasing the availability of the nitrogen lone pair. nih.gov This makes the carbonyl carbon more electrophilic and enhances reactivity.
Modify the Leaving Group Potential: While the amine is generally a poor leaving group, its ability to depart can be influenced by the stability of the resulting amine. chemistrysteps.com Modifications to the N-substituent that stabilize the corresponding amine could facilitate reactions involving C-N bond cleavage.
To decrease reactivity and enhance stability, the opposite principles would be applied:
Minimize Steric Hindrance: Employing smaller N-substituents allows the amide to adopt a more planar conformation, maximizing resonance stabilization. nih.gov
Incorporate Electron-Donating Groups: Attaching electron-donating groups to the nitrogen enhances resonance by increasing the electron-donating capacity of the nitrogen atom. nih.gov This reduces the electrophilicity of the carbonyl carbon.
These design principles are not limited to modulating reactivity. For instance, in the field of materials science, the systematic modification of amide-containing polymers through copolymerization can be used to engineer materials with specific mechanical and thermo-responsive properties. mdpi.com By carefully selecting the co-monomers, one can control properties such as tensile strength and swelling behavior. mdpi.com Similarly, in the development of novel luminophores, the electronic properties of amide ligands can be systematically modified to tune the emission spectra of metal complexes. rsc.orgresearchgate.net
Environmental Fate and Degradation Mechanisms of N Tert Butylnonanamide Non Toxicological
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of n-Tert-butylnonanamide in the environment. The primary pathways for its abiotic breakdown are photolysis and hydrolysis.
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For N-alkyl amides, photodecomposition can occur, although it is generally a slower process compared to other functional groups like ketones and esters. The primary mechanism is the Norrish Type I reaction, which involves the cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group upon absorption of ultraviolet radiation. This generates reactive radical species that can undergo further reactions.
However, the Norrish Type II process, which involves intramolecular hydrogen abstraction and is a common photochemical reaction for many carbonyl compounds, is considered less significant for amides. The specific wavelengths of light that would lead to the degradation of this compound and the quantum yield of these reactions are not well-documented. The presence of photosensitizers in the environment, such as humic substances in water and soil, could potentially accelerate its photolytic degradation.
Hydrolytic Degradation Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Amides can be hydrolyzed to their corresponding carboxylic acid and amine. calpoly.edu This reaction can occur under both acidic and basic conditions. chemguide.co.uk However, amides are generally resistant to hydrolysis, and tertiary amides like this compound are particularly stable due to steric hindrance around the carbonyl group. fiveable.meacs.org The bulky tert-butyl group on the nitrogen atom shields the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, thus slowing down the rate of hydrolysis. fiveable.me
Under typical environmental pH conditions (around 5 to 9), the rate of uncatalyzed hydrolysis of this compound is expected to be very slow. Elevated temperatures and extreme pH conditions (highly acidic or alkaline) would be required to achieve significant hydrolysis. masterorganicchemistry.com Therefore, hydrolytic degradation is likely to be a minor pathway for the transformation of this compound in most natural aquatic and soil environments.
Biotic Degradation Mechanisms (Focus on Chemical Transformation, not Ecotoxicity)
Biotic degradation, mediated by microorganisms, is a key process in the environmental breakdown of many organic compounds. The structural features of this compound, specifically the tertiary amide linkage and the long alkyl chain, influence its susceptibility to microbial attack.
Microbial Transformation Pathways
However, tertiary fatty acid amides have been found to be resistant to transformation by some bacteria that readily degrade primary and secondary amides. nih.gov The steric hindrance of the tert-butyl group in this compound likely presents a significant challenge for the active sites of many microbial amidases (enzymes that hydrolyze amides).
Nevertheless, some microorganisms are known to degrade compounds containing the N-tert-butyl group, such as the fuel oxygenate methyl tert-butyl ether (MTBE) and its degradation product tert-butyl alcohol (TBA). calpoly.edunih.gov The degradation of these compounds often involves monooxygenase enzymes, which catalyze the insertion of an oxygen atom into the molecule, making it more susceptible to further breakdown. calpoly.eduapi.org It is plausible that similar enzymatic pathways could be involved in the initial transformation of this compound, potentially leading to the hydroxylation of the tert-butyl group or the nonanoyl chain.
Identification of Non-Toxicological Degradation Products
Given the likely initial transformation pathways, the primary non-toxicological degradation products of this compound are expected to be nonanoic acid and tert-butylamine (B42293), resulting from the hydrolysis of the amide bond.
Nonanoic acid: This is a nine-carbon fatty acid that is readily biodegradable by microorganisms through the well-established beta-oxidation pathway. wikipedia.org
tert-Butylamine: The fate of this branched primary amine in the environment is less certain. While some studies have investigated the biodegradation of simple amines, specific data on tert-butylamine is scarce. Its degradation would likely proceed via microbial pathways capable of handling branched alkyl structures.
If monooxygenase-catalyzed reactions occur, hydroxylated derivatives of this compound could also be formed as initial degradation products. Subsequent microbial metabolism would likely lead to the cleavage of the amide bond and further breakdown of the resulting fragments.
The following table summarizes the potential degradation products of this compound based on known degradation pathways of similar compounds.
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis (Abiotic & Biotic) | Nonanoic acid, tert-Butylamine |
| Oxidation (Biotic) | Hydroxylated this compound derivatives, followed by cleavage to form oxidized nonanoic acid derivatives and tert-butylamine. |
Environmental Persistence and Transformation in Aqueous and Soil Systems
The environmental persistence of a chemical is determined by the rates of all relevant degradation and transformation processes. Based on its chemical structure, this compound is expected to exhibit moderate to high persistence in the environment.
In aqueous systems , the low rate of hydrolysis and potentially slow photolysis suggest that this compound could persist for extended periods, particularly in deeper waters with limited sunlight penetration. Its fate would be largely dependent on the presence and activity of microbial communities capable of degrading sterically hindered tertiary amides.
In soil systems , the persistence of this compound is likely to be influenced by factors such as soil type, organic matter content, pH, temperature, and microbial population density. The compound may adsorb to soil organic matter, which could reduce its bioavailability for microbial degradation but also limit its mobility and leaching into groundwater. The degradation rate of N-(n-butyl) thiophosphoric triamide (NBPT), another N-alkylated amide, has been shown to be significantly influenced by soil pH. mdpi.com It is plausible that the persistence of this compound in soil is also pH-dependent.
Future Research Directions and Perspectives for N Tert Butylnonanamide Chemistry
Emerging Synthetic Methodologies and Process Intensification
The synthesis of sterically hindered amides like n-tert-butylnonanamide often presents challenges, necessitating the development of novel and more efficient chemical transformations. Future research will likely focus on moving beyond traditional coupling reagents, which can be inefficient and generate significant waste. sci-hub.streddit.com
One promising direction is the exploration of catalyst-driven methods. For instance, a mild and practical method for forming N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), which can be performed under solvent-free conditions. researchgate.net Adapting such methodologies for the synthesis of this compound from nonanenitrile (B147369) could offer a more atom-economical and environmentally benign route. Another innovative approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to facilitate amide bond formation, avoiding external activating agents. nih.gov
Process intensification represents another critical research frontier. The fine chemicals industry is increasingly shifting from traditional batch processes to continuous flow manufacturing to enhance safety, reduce waste, and improve reproducibility. cetjournal.it Future studies could focus on developing a continuous flow synthesis for this compound. This would involve overcoming challenges associated with handling solids and managing reaction kinetics in a continuous reactor system, potentially leading to a safer and more sustainable production process. cetjournal.it
Table 1: Comparison of Potential Synthetic Routes for this compound
| Feature | Traditional Acyl Chloride Method | Emerging Catalytic Nitrile Method researchgate.net | Future Continuous Flow Process |
|---|---|---|---|
| Starting Materials | Nonanoyl chloride, tert-butylamine (B42293) | Nonanenitrile, Di-tert-butyl dicarbonate | Nonanenitrile, Di-tert-butyl dicarbonate |
| Key Reagent/Catalyst | Stoichiometric base (e.g., Triethylamine) | Catalytic Cu(OTf)₂ | Catalytic Cu(OTf)₂ |
| Byproducts | Triethylammonium chloride | Carbon dioxide, tert-butanol | Carbon dioxide, tert-butanol |
| Process Type | Batch | Batch | Continuous |
| Potential Advantages | Well-established | High atom economy, mild conditions | Enhanced safety, scalability, reduced waste |
| Key Challenges | Waste generation, hazardous reagent | Catalyst recovery and cost | Reactor design, process control |
Advanced Applications in Novel Chemical Technologies
The unique molecular structure of this compound suggests its potential utility in various advanced technologies, an area ripe for exploration.
In materials science and nanotechnology , the properties of materials can change significantly at the nanoscale. umd.edu The long alkyl chain and the bulky amide group of this compound could be exploited in the design of novel self-assembling systems, such as organogels or liquid crystals. Its amphiphilic nature could be harnessed to create stable monolayers or functionalize nanoparticle surfaces, potentially leading to new materials for coatings, sensors, or drug delivery vehicles. umd.edu
In the field of catalysis , N-tert-butyl substituted ligands have been utilized in various chemical transformations. For example, N-tert-butanesulfinamide has proven to be a valuable reagent in the asymmetric synthesis of chiral amines. researchgate.netspringernature.comcngb.org Future research could investigate this compound or its derivatives as ligands for transition metal catalysts. The specific steric and electronic properties conferred by the nonanoyl and tert-butyl groups might induce unique selectivity in catalytic reactions.
Furthermore, its potential role in chemical sensing could be explored. The amide group can participate in hydrogen bonding, and the long alkyl chain could facilitate interactions with nonpolar analytes. By incorporating this molecule into sensor arrays or as a modifying agent on an electrode surface, it may be possible to develop new sensors for specific molecules or environmental contaminants.
Integration of Artificial Intelligence and Robotics in this compound Research
The integration of artificial intelligence (AI) and robotics offers a transformative approach to accelerating research and development in chemistry. researchgate.net These technologies could be pivotal in unlocking the full potential of this compound and its derivatives.
Robotics and High-Throughput Screening (HTS) can automate and upscale experiments, allowing for the rapid screening of thousands of compounds. ufl.eduyoutube.com A robotic platform could be employed to synthesize a library of this compound derivatives with varied chain lengths or functional groups. This library could then be screened for biological activity against various disease targets or for specific material properties. nih.govresearchgate.net This automated approach significantly increases the efficiency and reproducibility of the discovery process. mdpi.com
Artificial Intelligence and Machine Learning (ML) can analyze vast datasets to predict molecular properties, optimize reaction conditions, and identify novel drug candidates. mdpi.com AI algorithms could be trained on data from HTS campaigns to identify structure-activity relationships for this compound derivatives. nih.gov Furthermore, AI can be used to simulate and predict the behavior of these molecules, guiding the design of new materials or catalysts with desired functionalities, thereby reducing the need for extensive trial-and-error experimentation. ijrpr.com
Table 2: Potential AI and Robotics Applications in this compound Research
| Technology | Application Area | Specific Task Example | Desired Outcome |
|---|---|---|---|
| Robotics/HTS | Synthesis | Automated synthesis of an this compound derivative library. nih.gov | Rapid generation of diverse compounds for screening. |
| Robotics/HTS | Biological Screening | High-throughput screening of the derivative library against a panel of cancer cell lines. ufl.edu | Identification of lead compounds with potential therapeutic activity. |
| Artificial Intelligence (ML) | Property Prediction | Developing a QSAR model to predict the antimicrobial activity of new derivatives. | In-silico design of more potent antimicrobial agents. |
| Artificial Intelligence (ML) | Materials Design | Using AI to simulate the self-assembly behavior of this compound derivatives for nanotechnology applications. ijrpr.com | Guiding the synthesis of novel nanomaterials with specific structures. |
Addressing Fundamental Questions in Amide Chemistry through this compound Case Studies
The formation of the amide bond is one of the most fundamental reactions in organic chemistry. sci-hub.stresearchgate.net Despite its ubiquity, questions remain regarding reaction mechanisms, particularly in sterically demanding environments. This compound, with its significant steric hindrance around the nitrogen atom, serves as an excellent model substrate to probe these fundamental questions.
Mechanistic Studies: Detailed kinetic and mechanistic studies on the formation of this compound using various coupling reagents or catalytic systems could provide valuable insights into the transition states and intermediates involved. Comparing its reactivity to less hindered amides would allow for a quantitative assessment of steric effects on the efficiency of amide bond formation.
Q & A
Q. What are the established synthetic routes for n-Tert-butylnonanamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves amidation reactions between nonanoyl chloride and tert-butylamine. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Catalysts like triethylamine can improve reaction efficiency. Optimization requires iterative testing of variables (e.g., reaction time, solvent polarity) and characterization via TLC or HPLC to monitor progress. Yield can be enhanced by inert atmospheres (N₂/Ar) to prevent hydrolysis . Table 1 : Comparison of Reaction Conditions and Yields
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 0–5 | Et₃N | 78 | ≥98% |
| THF | 25 | None | 65 | 95% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Gas Chromatography-Mass Spectrometry (GC/MS) identifies volatile byproducts. For quantitative analysis, use calibration curves with certified reference standards. Ensure instrument validation (e.g., linearity, detection limits) per ICH guidelines . Table 2 : Analytical Methods and Parameters
| Technique | Parameters | Detection Limit |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃, δ 1.2–1.4 (t-Bu) | 0.1 mg/mL |
| HPLC | C18 column, 80:20 MeOH:H₂O | 0.01% impurities |
Q. How should researchers approach the purification of this compound to achieve high purity?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) are effective. Monitor fractions via TLC, and validate purity using melting point analysis and HPLC. For large-scale purification, consider flash chromatography or preparative HPLC .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound's stability under various pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C). Use HPLC to quantify degradation products (e.g., hydrolysis to nonanoic acid). The tert-butyl group enhances steric hindrance, reducing hydrolysis rates at acidic pH but increasing susceptibility to oxidation at elevated temperatures . Table 3 : Degradation Rates at 40°C
| pH | Half-Life (Days) | Major Degradant |
|---|---|---|
| 2 | 30 | Nonanoic acid |
| 7 | 90 | None |
| 12 | 15 | Oxidized isomer |
Q. What in vitro models are appropriate for studying the biological activity of this compound?
- Methodological Answer : Use cell lines (e.g., HEK293, HepG2) for cytotoxicity assays (MTT, resazurin). For antimicrobial studies, employ MIC assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and validate results with triplicate experiments. Ensure ethical compliance for cell sourcing and disposal .
Q. What computational methods can predict the interaction between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities to proteins (e.g., enzymes). Validate predictions with experimental IC₅₀ values. Use PubChem (CID: [insert]) for structural data and quantum mechanics (DFT) to optimize geometry .
Data Contradiction and Resolution
- Issue : Conflicting reports on thermal stability.
Ethical and Statistical Considerations
- Ethics : For biological studies, adhere to institutional review boards (IRBs) and declare conflicts of interest. Use blinding in assays to reduce bias .
- Statistics : Apply ANOVA for multi-group comparisons and Kaplan-Meier analysis for stability data. Consult a statistician for power analysis to determine sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
